molecular formula C26H30N6O3 B10823821 Vepafestinib CAS No. 2129515-96-2

Vepafestinib

Cat. No.: B10823821
CAS No.: 2129515-96-2
M. Wt: 474.6 g/mol
InChI Key: SFXVRNLGOSAWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vepafestinib is a pharmacologically advanced selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. This compound is particularly notable for its high penetration into the central nervous system and its inhibitory activity against RET solvent front mutations. This compound has shown promise in treating various cancers, including lung, thyroid, colon, and pancreatic cancers, by targeting oncogenic fusions or gain-of-function single-nucleotide variants in the RET protein .

Preparation Methods

The synthesis of vepafestinib involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

    Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.

    Step 2: Introduction of functional groups that enhance the compound’s selectivity and potency.

    Step 3: Final coupling reactions to form the active compound.

Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Vepafestinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Vepafestinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study selective inhibition of receptor tyrosine kinases.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to induce apoptosis in cancer cells.

    Medicine: Explored as a therapeutic agent for treating RET-driven cancers, including non-small cell lung cancer and medullary thyroid cancer.

    Industry: Utilized in the development of new cancer therapies and as a reference compound in pharmacokinetic studies.

Mechanism of Action

Vepafestinib exerts its effects by selectively binding to and inhibiting the activity of the RET receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound is particularly effective against RET mutations commonly acquired after treatment with other RET inhibitors, such as those in the solvent-front, gatekeeper, and roof regions .

Comparison with Similar Compounds

Vepafestinib is compared with other RET-selective inhibitors, such as selpercatinib and pralsetinib. While all these compounds target the RET receptor, this compound stands out due to its superior brain penetration and retention kinetics. This makes it particularly effective in treating cancers with central nervous system involvement. Similar compounds include:

This compound’s unique binding mode and pharmacokinetic properties make it a promising candidate for treating RET-driven cancers, especially those with brain metastases.

Biological Activity

Vepafestinib (TAS0953/HM06) is a next-generation selective inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase, which plays a significant role in various cancers, particularly those associated with RET alterations. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of RET and Its Significance

The RET receptor is implicated in several malignancies, including lung, thyroid, colon, and pancreatic cancers. It can be activated through oncogenic fusions or gain-of-function mutations. Traditional RET inhibitors have demonstrated efficacy; however, their effectiveness is often compromised by acquired resistance mutations and limited central nervous system (CNS) penetration, which is critical for treating brain metastases associated with these cancers .

Pharmacological Properties

Selectivity and Inhibition:
this compound exhibits a high degree of selectivity for the RET kinase compared to other kinases. In a study involving 255 recombinant kinases, this compound inhibited only RET by more than 50%, demonstrating its specificity . The half-maximum inhibitory concentration (IC50) values for this compound against wild-type RET were found to be approximately 0.33 nM, comparable to other selective inhibitors like pralsetinib and selpercatinib .

Resistance Mutations:
this compound has shown potent activity against common on-target resistance mutations such as G810A/C/S/R and V804L/M. In engineered Ba/F3 cells expressing these mutations, this compound effectively inhibited cell growth and RET phosphorylation, indicating its potential to overcome resistance seen with first-generation inhibitors .

CNS Penetration

One of the standout features of this compound is its ability to penetrate the blood-brain barrier (BBB) effectively. Preclinical studies demonstrated that this compound has superior CNS penetrability compared to existing RET inhibitors. The unbound brain-to-plasma concentration ratio (Kp,uu) was measured at 1.3, indicating robust CNS retention and distribution . This property is crucial for treating CNS metastases in patients with RET-altered tumors.

This compound binds to the RET kinase with a unique binding mode that differs from other inhibitors. This distinct interaction not only enhances its selectivity but also contributes to its effectiveness against various mutations that confer resistance to first-generation therapies . The inhibition of downstream signaling pathways such as ERK phosphorylation further supports its mechanism of action in disrupting tumor growth .

Preclinical and Clinical Studies

In Vitro Studies:
In vitro studies using NSCLC models have shown that this compound effectively inhibits tumor growth in both extracranial and CNS disease settings. It has been evaluated against various cell lines expressing different RET fusions and mutations, consistently demonstrating superior efficacy compared to other inhibitors .

In Vivo Efficacy:
In vivo models have confirmed that this compound not only inhibits tumor growth but also leads to regression in xenograft models of RET-driven malignancies. The compound's ability to extend survival in animal models with intracranial tumors highlights its potential therapeutic benefits in clinical settings .

Case Studies

Recent clinical trials are underway (e.g., margaRET study, NCT04683250) to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring RET alterations. Preliminary results indicate promising responses in patients previously treated with first-generation RET inhibitors who exhibited disease progression due to resistance mutations .

Properties

CAS No.

2129515-96-2

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

IUPAC Name

4-amino-N-[4-(methoxymethyl)phenyl]-7-(1-methylcyclopropyl)-6-(3-morpholin-4-ylprop-1-ynyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C26H30N6O3/c1-26(9-10-26)32-20(4-3-11-31-12-14-35-15-13-31)21(22-23(27)28-17-29-24(22)32)25(33)30-19-7-5-18(6-8-19)16-34-2/h5-8,17H,9-16H2,1-2H3,(H,30,33)(H2,27,28,29)

InChI Key

SFXVRNLGOSAWIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)N2C(=C(C3=C(N=CN=C32)N)C(=O)NC4=CC=C(C=C4)COC)C#CCN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.